pyrido[4,3-e][1,2,4]triazin-8(7H)-one
Description
Structure
3D Structure
Properties
CAS No. |
145675-26-9 |
|---|---|
Molecular Formula |
C6H4N4O |
Molecular Weight |
148.125 |
IUPAC Name |
7H-pyrido[4,3-e][1,2,4]triazin-8-one |
InChI |
InChI=1S/C6H4N4O/c11-6-5-4(1-2-7-6)8-3-9-10-5/h1-3H,(H,7,11) |
InChI Key |
NVUONPSPPJQARI-UHFFFAOYSA-N |
SMILES |
C1=CNC(=O)C2=C1N=CN=N2 |
Synonyms |
Pyrido[4,3-e]-1,2,4-triazin-8(7H)-one (9CI) |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Transformation Pathways of Pyrido 4,3 E 1 2 3 Triazin 8 7h One Derivatives
Elucidation of Chemical Reactivity and Transformation Pathways of Pyrido[4,3-e]rsc.orgnih.govunl.pttriazin-8(7H)-one Derivatives
The chemical reactivity of the pyrido[4,3-e] rsc.orgnih.govunl.pttriazin-8(7H)-one scaffold is governed by the distinct electronic nature of its constituent rings. The pyridine (B92270) ring is generally susceptible to electrophilic attack, while the triazine ring is characteristically electron-deficient and prone to nucleophilic attack. The fusion of these two rings and the influence of the carbonyl group at position 8 create a unique reactivity profile.
Electrophilic and Nucleophilic Reactivity of the Fused Ring System
The pyridine ring in the fused system retains some of its aromatic character, making it a target for electrophilic substitution. Generally, electrophilic substitutions on pyridine occur at the 3-position, which is the most electron-rich carbon atom. wikipedia.org However, the annulation of the triazine ring significantly deactivates the pyridine ring towards electrophiles. Direct nitration, for instance, is often sluggish on simple pyridine and may require harsh conditions or activation strategies for its derivatives. wikipedia.org For the pyrido[4,3-e] rsc.orgnih.govunl.pttriazin-8(7H)-one system, electrophilic attack would be predicted to be difficult and likely to occur at the carbon atom of the pyridine ring that is least deactivated, potentially the C-5 position.
Conversely, the fused ring system is highly susceptible to nucleophilic attack. The triazine moiety, being inherently electron-poor, activates the fused system towards nucleophiles. Nucleophilic attacks are expected at the electron-deficient carbon atoms of the triazine ring (C-3) and the pyridine ring (C-4a and C-8a). The presence of the oxo group at C-8 further enhances the electrophilicity of the adjacent carbon atoms. In related systems like pyrylium (B1242799) salts, nucleophiles readily react, often leading to ring-opening. researchgate.net Similarly, in the synthesis of related pyrido[1,2-b] rsc.orgnih.govunl.pttriazine derivatives, the initial step involves the nucleophilic addition of an amino group to a carbonyl carbon. nih.govacs.org This suggests that nucleophiles such as amines, alkoxides, and thiolates could react with the pyrido[4,3-e] rsc.orgnih.govunl.pttriazin-8(7H)-one core, potentially leading to substitution or ring modification. wikipedia.org
| Position | Ring | Predicted Reactivity | Rationale |
|---|---|---|---|
| C-3 | Triazine | Nucleophilic Attack | Electron-deficient nature of the triazine ring. |
| C-5 | Pyridine | Electrophilic Attack | Least deactivated carbon on the pyridine ring. wikipedia.org |
| C-8 | Pyridone | Nucleophilic Acyl Substitution | Carbonyl carbon reactivity. |
| N-1, N-2, N-4 | Triazine | Reaction with Lewis Acids | Basic nature of nitrogen atoms. wikipedia.org |
Ring-Opening and Rearrangement Processes
The fused pyrido[4,3-e] rsc.orgnih.govunl.pttriazin-8(7H)-one system can undergo ring-opening and rearrangement reactions under specific conditions, a common feature for many heterocyclic compounds. researchgate.net Thermal or chemical activation can lead to the cleavage of the triazine or pyridine ring. For instance, the thermal elimination of molecular nitrogen from a rsc.orgnih.govnih.govtriazin-4(3H)-one ring is a known process that generates reactive intermediates. mdpi.com A similar elimination of N₂ from the 1,2,4-triazine (B1199460) moiety of the title compound could be envisaged, leading to a highly reactive ketene (B1206846) intermediate that could undergo subsequent intramolecular cyclization or react with other species present.
The reaction with strong nucleophiles can also induce ring-opening. In related 4-pyridone systems, ring-opening transformations have been used synthetically to construct polycyclic structures. nih.gov For pyrido[4,3-e] rsc.orgnih.govunl.pttriazin-8(7H)-one, a nucleophilic attack at the C-3 or C-8a positions could initiate a cascade of bond cleavages, resulting in the opening of the triazine ring. The resulting acyclic intermediate could then potentially rearrange to form a different heterocyclic system. The specific outcome of such reactions would be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
Tautomeric Equilibria and Aromaticity Considerations
Tautomerism is a key feature of the pyrido[4,3-e] rsc.orgnih.govunl.pttriazin-8(7H)-one structure. The presence of the amide-like functionality within the pyridone ring allows for lactam-lactim tautomerism. The compound can exist in the 8(7H)-one (lactam) form or the 8-hydroxy (lactim) form.
Furthermore, protonation can occur on any of the basic nitrogen atoms (N-1, N-2, N-4, or N-7), leading to different cationic species. The aromaticity of the fused system is a complex balance between the aromatic pyridine core and the non-aromatic or anti-aromatic character of the triazinone ring. The lactam form disrupts the full aromaticity of the pyridine ring, creating a pyridone structure. However, this form is stabilized by resonance, which delocalizes the lone pair of the nitrogen atom (N-7) and the pi-electrons of the carbonyl group.
| Tautomeric Form | Key Structural Feature | Expected Relative Stability |
|---|---|---|
| 8(7H)-one (Lactam) | C=O group at position 8 | Generally more stable rsc.orgrsc.org |
| 8-hydroxy (Lactim) | OH group at position 8 | Generally less stable rsc.orgrsc.org |
Photochemical and Thermal Transformations
The pyrido[4,3-e] rsc.orgnih.govunl.pttriazin-8(7H)-one system is expected to be sensitive to photochemical and thermal conditions. The absorption of UV light can promote the molecule to an excited state, from which it can undergo various transformations. Photochemical reactions of related nitrogen heterocycles often involve rearrangements, cyclizations, or fragmentations. For example, photochemical excitation of azodicarboxylates can lead to triplet species that react with other molecules. rsc.org The triazine ring, in particular, can be susceptible to photochemical cleavage.
Thermal reactions can also induce significant changes. As mentioned earlier, thermal elimination of dinitrogen from the triazine ring is a plausible pathway, leading to the formation of reactive intermediates. mdpi.com Studies on related pyridone-containing systems have shown that thermal reactions can lead to complex multistate species depending on conditions like pH. unl.pt For the title compound, heating could potentially lead to decarboxylation (if a carboxylic acid substituent is present) or rearrangements involving the fused ring system. The specific products would depend on the substitution pattern and the reaction environment. For instance, in the synthesis of some pyrido[1,2-b] rsc.orgnih.govunl.pttriazine derivatives, reactions are carried out at elevated temperatures (e.g., 130 °C), indicating the thermal stability of the core structure under those specific synthetic conditions. nih.govwindows.net
Computational Chemistry and in Silico Approaches for Pyrido 4,3 E 1 2 3 Triazin 8 7h One Research
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are used to solve the electronic structure of molecules, providing detailed information about their geometry, stability, and reactivity. These calculations are foundational for understanding the intrinsic properties of a molecule like pyrido[4,3-e] researchgate.netresearchgate.netpreprints.orgtriazin-8(7H)-one.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with high accuracy. For the pyrido[4,3-e] researchgate.netresearchgate.netpreprints.orgtriazin-8(7H)-one scaffold, DFT calculations, often using a basis set like B3LYP/6-311, can elucidate its optimized molecular geometry, including bond lengths and angles. researchgate.net
Furthermore, DFT is employed to determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive. These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions. researchgate.net
Table 1: Hypothetical DFT-Calculated Molecular Properties of Pyrido[4,3-e] researchgate.netresearchgate.netpreprints.orgtriazin-8(7H)-one This table presents representative data that would be obtained from DFT calculations.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Measures overall polarity of the molecule |
| Total Energy | -1570 Hartree | Ground state energy of the optimized structure |
The nomenclature "pyrido[4,3-e] researchgate.netresearchgate.netpreprints.orgtriazin-8(7H)-one" specifies a particular tautomeric form, the keto form. However, like many heterocyclic compounds containing amide or amine functionalities, it can exist in other tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For this molecule, keto-enol and amine-imino tautomerism are possible.
Computational methods, particularly DFT, are highly effective in predicting the relative stability of different tautomers. researchgate.net By calculating the ground-state energies of all possible tautomeric forms in both the gas phase and in solution (using models like the Polarizable Continuum Model, PCM), researchers can identify the most stable and therefore predominant tautomer under different conditions. researchgate.netnih.gov Studies on the related 3-amino-1,2,4-triazin-5-one have shown that the amino-oxo tautomer is the most stable form. nih.gov Similar calculations for pyrido[4,3-e] researchgate.netresearchgate.netpreprints.orgtriazin-8(7H)-one would be crucial to confirm its structural identity and understand its chemical behavior.
Table 2: Hypothetical Relative Energy and Stability of Pyrido[4,3-e] researchgate.netresearchgate.netpreprints.orgtriazin-8(7H)-one Tautomers This table illustrates how computational results can be used to predict tautomer stability.
| Tautomer Form | Structure | Relative Energy (kcal/mol) | Predicted Stability |
| Keto (8-oxo) | ![]() | 0.00 | Most Stable |
| Enol (8-hydroxy) | ![]() | +8.5 | Less Stable |
| Imino-Keto | ![]() | +12.2 | Least Stable |
Molecular Dynamics Simulations to Explore Conformational Space and Interactions
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.
For a molecule like pyrido[4,3-e] researchgate.netresearchgate.netpreprints.orgtriazin-8(7H)-one, MD simulations are invaluable for several reasons. They can be used to:
Explore Conformational Flexibility: Analyze the flexibility of the ring system and any substituents, identifying the most populated conformations in different environments.
Study Solvation: Simulate the molecule in a solvent box (e.g., water) to understand how solvent molecules arrange around it and to calculate properties like the free energy of solvation.
Molecular Docking Studies for Protein-Ligand Interaction Prediction
Given that many triazine-based heterocycles exhibit biological activity, molecular docking is a critical in silico technique to predict whether pyrido[4,3-e] researchgate.netresearchgate.netpreprints.orgtriazin-8(7H)-one could be a potential inhibitor for specific protein targets. researchgate.netnih.gov Docking algorithms place a ligand into the binding site of a target protein and score the interaction to estimate binding affinity. preprints.orgnih.gov
The first step in a docking study is to select a biologically relevant protein target. Based on the activities of similar fused triazine systems, potential targets could include protein kinases, dihydrofolate reductase (DHFR), or cyclooxygenase (COX) enzymes. researchgate.netpreprints.org
The docking process predicts the most likely binding mode of pyrido[4,3-e] researchgate.netresearchgate.netpreprints.orgtriazin-8(7H)-one within the protein's active site. The analysis of this docked pose reveals crucial non-covalent interactions between the ligand and specific amino acid residues. These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups) and acceptors (like the carbonyl oxygen or ring nitrogens) on the ligand and polar residues in the protein (e.g., Ser, Thr, Asp, Gln).
Hydrophobic Interactions: Occur between the aromatic pyridine (B92270) ring of the ligand and nonpolar residues like Val, Leu, Ile, and Phe. mdpi.com
Pi-Stacking: Aromatic-aromatic interactions between the pyridine ring and residues such as Phe, Tyr, or Trp.
Identifying these specific interactions is key to understanding the structural basis of binding and provides a roadmap for future chemical modifications to improve potency and selectivity.
Docking programs use scoring functions to estimate the free energy of binding for the predicted ligand pose. This binding energy, typically expressed in kcal/mol, provides a quantitative measure of the affinity between the ligand and the protein. nih.gov Lower binding energy values suggest a more favorable and stable interaction.
By docking pyrido[4,3-e] researchgate.netresearchgate.netpreprints.orgtriazin-8(7H)-one against a panel of different protein targets, researchers can prioritize which targets are most likely to be modulated by the compound. This is a common strategy in virtual screening campaigns to identify lead compounds for drug development. preprints.org
Table 3: Hypothetical Molecular Docking Results for Pyrido[4,3-e] researchgate.netresearchgate.netpreprints.orgtriazin-8(7H)-one This table shows representative binding energy data from a virtual screening study.
| Protein Target (PDB ID) | Biological Function | Estimated Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| CDK6 (5L2T) | Cell Cycle Regulation | -8.2 | Val101, Lys43, Asp163 |
| VEGFR2 (4ASD) | Angiogenesis | -7.8 | Cys919, Glu885, Leu840 |
| DHFR (1DHF) | Folic Acid Metabolism | -7.1 | Ile7, Phe34, Arg70 |
| COX-2 (5IKR) | Inflammation | -6.5 | Arg120, Tyr355, Val523 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that are critical for a molecule's efficacy, QSAR models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov
While specific QSAR studies on pyrido[4,3-e] nih.govresearchgate.netunibl.orgtriazin-8(7H)-one are not extensively documented in publicly available literature, the principles can be readily applied based on research conducted on analogous nitrogen-containing heterocyclic systems. For instance, QSAR studies on pyridothienopyrimidine derivatives have successfully identified key molecular descriptors influencing their antimicrobial activity. nih.gov One such study developed a robust QSAR model for predicting the minimum inhibitory concentration (pMIC) against Pseudomonas aeruginosa. nih.gov The resulting equation highlighted the importance of descriptors such as the logarithm of aqueous solubility (Log S), the energy of the lowest unoccupied molecular orbital (ELUMO), and molar refractivity (MR). nih.gov
A hypothetical QSAR study for a series of pyrido[4,3-e] nih.govresearchgate.netunibl.orgtriazin-8(7H)-one derivatives targeting a specific biological endpoint, such as a protein kinase, would involve the following steps:
Data Set Preparation: A series of pyrido[4,3-e] nih.govresearchgate.netunibl.orgtriazin-8(7H)-one analogs with experimentally determined biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, would be calculated for each molecule in the series.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical model correlating the descriptors with the biological activity would be generated. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
The table below illustrates the kind of data generated from a QSAR study on related pyrimidine (B1678525) derivatives, showcasing the statistical parameters used to evaluate the performance of the developed models.
| Model | Statistical Parameter | Value | Reference |
|---|---|---|---|
| MLR Model for Pyrimidine Derivatives | R² | 0.889 | nih.gov |
| RMSE | N/A | ||
| Q² | N/A | ||
| ANN Model for Pyrimidine Derivatives | R² | 0.998 | nih.gov |
| RMSE | Lower than MLR | ||
| Q² | Higher than MLR | ||
| MLR Model for Pyridothienopyrimidine Derivatives | R² | 0.890 | nih.gov |
| F-statistic | 21.558 | ||
| Q² | 0.62 |
This table is interactive. Click on the headers to sort the data.
Virtual Screening and De Novo Design of Pyrido[4,3-e]nih.govresearchgate.netunibl.orgtriazin-8(7H)-one Ligands
Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, typically a protein or enzyme. unibl.org This approach can be broadly categorized into structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses the properties of known active compounds.
A study on pyridotriazine derivatives provides a direct example of how in silico docking, a form of SBVS, can be applied to this class of compounds. researchgate.net In this research, a series of newly synthesized pyridotriazine derivatives were subjected to molecular docking studies against glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme target. researchgate.net The docking analysis predicted the binding poses and calculated the binding energies of these compounds within the active site of the protein, revealing moderate to good binding affinities for several derivatives. researchgate.net Such studies are crucial for understanding the molecular interactions that govern binding and for prioritizing compounds for further experimental testing. researchgate.net
The table below presents a selection of the in silico molecular docking results for some of the pyridotriazine derivatives from the aforementioned study.
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|
| Pyridotriazine Derivative 7 | -7.8 | Ser347, Gly301, Ala400 | researchgate.net |
| Pyridotriazine Derivative 8 | -8.1 | Gln348, Val399, Ala602 | |
| Pyridotriazine Derivative 9 | -7.5 | Ser347, Cys300, Ala400 | |
| Pyridotriazine Derivative 10 | -8.5 | Gln348, Val399, Ser347 |
This table is interactive. Click on the headers to sort the data.
De novo design, another powerful computational strategy, involves the creation of novel molecular structures from scratch, tailored to fit the binding site of a target protein. This can be achieved by assembling molecular fragments or by evolving existing structures within the constraints of the binding pocket. For the pyrido[4,3-e] nih.govresearchgate.netunibl.orgtriazin-8(7H)-one scaffold, a de novo design approach could be employed to generate novel derivatives with optimized interactions with a chosen therapeutic target, such as a specific kinase. This would involve identifying key interaction points within the target's active site and then computationally building molecules that complement these features while retaining the core pyrido[4,3-e] nih.govresearchgate.netunibl.orgtriazin-8(7H)-one structure.
Investigation of Molecular Mechanisms and Biological Target Engagement of Pyrido 4,3 E 1 2 3 Triazin 8 7h One Analogues in Vitro Focus
Enzyme Inhibition Studies (in vitro biochemical assays)
The pyrido[4,3-e] nih.govnih.govcapes.gov.brtriazine scaffold and its isosteric analogues, such as pyrazolo[4,3-e] nih.govnih.govcapes.gov.brtriazines, have been the subject of various in vitro biochemical assays to determine their inhibitory effects on several key enzyme families implicated in disease pathways.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Analogues of the core structure have been evaluated for their potential to inhibit CDKs, which are crucial regulators of the cell cycle. In silico and gene expression studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govcapes.gov.brtriazine sulfonamides, a related tricyclic system, suggested that these compounds may function as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). mdpi.com However, specific IC₅₀ values from direct in vitro biochemical assays for pyrido[4,3-e] nih.govnih.govcapes.gov.brtriazin-8(7H)-one analogues against CDK isoforms were not detailed in the reviewed literature. Other related heterocyclic systems, such as 1H-pyrazolo[3,4-b]pyridines, have been shown to be potent inhibitors of CDK1 and CDK2. capes.gov.br
Modulation of Carbonic Anhydrase Isozymes (CAIX, CAXII)
A series of pyrazolo[4,3-e] nih.govnih.govcapes.gov.brtriazine sulfonamides, which are structural analogues of the pyrido[4,3-e] nih.govnih.govcapes.gov.brtriazin-8(7H)-one core, were synthesized and assessed for their ability to inhibit various carbonic anhydrase (CA) isozymes. nih.govnih.gov These studies found that the compounds were generally ineffective against CA I and were poor inhibitors of CA II. nih.govnih.gov However, they demonstrated significant inhibitory activity against the tumor-associated isoforms, CA IX and CA XII, with some derivatives showing inhibition in the low nanomolar range. nih.gov
One study highlighted that compound 8e was the most effective inhibitor against CA IX with an inhibition constant (Kᵢ) of 13.8 nM. nih.gov Other derivatives also showed moderate to acceptable activity against this isoform. nih.gov
| Compound | Target Isozyme | Inhibition Constant (Kᵢ) (nM) |
|---|---|---|
| 8c | CA IX | 25.4 |
| 8d | CA IX | 24.5 |
| 8e | CA IX | 13.8 |
| 8g | CA IX | 27.7 |
| 8h | CA IX | 26.6 |
Interactions with Other Kinase Families (e.g., PI3K, mTOR, Tyrosine Kinases)
The phosphatidylinositol-3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth and proliferation. semanticscholar.orgplos.org In vitro and in silico studies have explored the effects of related heterocyclic systems on this pathway. Research on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govcapes.gov.brtriazine sulfonamides indicated that these compounds might act as inhibitors of AKT, a key downstream component of PI3K signaling, and mTOR. mdpi.com In silico docking studies specifically pointed to AKT2 kinase as a potential primary target for these compounds. mdpi.com
Further cellular assays with a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govcapes.gov.brtriazine derivative, compound 3b, demonstrated that it caused a decrease in the number of cells with active mTOR at concentrations of 0.25 µM and 0.5 µM. nih.gov Previous research also suggested that the analogue MM129 can inhibit Bruton's tyrosine kinase (BTK). mdpi.com
| Compound Series | Target | Finding | Assay Type | Reference |
|---|---|---|---|---|
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govcapes.gov.brtriazine sulfonamides | AKT2 Kinase | Identified as a potential primary target | In silico | mdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govcapes.gov.brtriazine sulfonamides | mTOR | Potential inhibitory action suggested | Gene Expression | mdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govcapes.gov.brtriazine derivative (3b) | mTOR | Decreased number of cells with active mTOR | Cellular Assay | nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govcapes.gov.brtriazine sulfonamide (MM129) | BTK | Inhibitory activity identified | Biochemical/Cellular | mdpi.com |
Inhibition of Metabolic Enzymes (e.g., CYP1A1, LOX5, DHFR)
Dihydrofolate reductase (DHFR) is an established therapeutic target, with inhibitors blocking the synthesis of nucleic acids and proteins. nih.govmdpi.com While numerous heterocyclic compounds, particularly those with a 2,4-diaminopyrimidine (B92962) substructure, are known DHFR inhibitors, specific in vitro biochemical data on the inhibition of DHFR, CYP1A1, or LOX5 by pyrido[4,3-e] nih.govnih.govcapes.gov.brtriazin-8(7H)-one analogues were not found in the provided search results. mdpi.comresearchgate.net
Receptor Binding and Signaling Pathway Modulation (in vitro cellular assays)
Cellular assays provide insight into how compounds interact with specific cell surface receptors and modulate their downstream signaling pathways.
Specific Receptor Interactions (e.g., HER-2/neu, VEGFR2)
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis. doi.orgnih.gov A study on a series of 4-substituted-6-chloro-pyrido[3,2-d]-1,2,3-triazines, isomers of the pyridotriazinone scaffold, evaluated their ability to inhibit VEGFR-2 kinase activity. doi.org The results showed that these compounds possess VEGFR-2 inhibitory properties. doi.org For instance, compound 11d, 6-chloro-4-(3-trifluoromethylanilino)-pyrido[3,2-d] nih.govnih.govnih.govtriazin, was found to be less than half as active as the control compound PTK787 in inhibiting VEGFR-2 kinase activity directly, but it showed greater potency in inhibiting the growth of human microvascular endothelial cells (MVECs). doi.org
While direct binding or inhibitory data for pyrido[4,3-e] nih.govnih.govcapes.gov.brtriazin-8(7H)-one analogues against HER-2/neu were not prominently featured, studies on other heterocyclic scaffolds like rhodanine-piperazine hybrids have shown targeting of HER2. nih.govmdpi.com
| Compound | VEGFR-2 Inhibition Rate (%) at 10 µg/mL | MVEC Growth Inhibition (GI₅₀) (µM) |
|---|---|---|
| 11a | 62.7 ± 4.5 | 0.62 ± 0.11 |
| 11b | 68.4 ± 3.8 | 0.55 ± 0.08 |
| 11d | 41.3 ± 2.9 | 0.26 ± 0.04 |
| 11j | 55.8 ± 3.2 | 0.31 ± 0.05 |
| PTK787 (Control) | 95.2 ± 1.5 | 0.45 ± 0.06 |
Cell Cycle Progression Analysis and Arrest Induction (in vitro)
Induction of Apoptosis and Autophagy Pathways (in vitro cellular mechanisms)
Similarly, detailed in vitro studies on the induction of apoptosis and autophagy by pyrido[4,3-e] capes.gov.brnih.govnih.govtriazin-8(7H)-one analogues are not extensively reported. For related pyrazolo[4,3-e] capes.gov.brnih.govnih.govtriazine derivatives, pro-apoptotic effects have been observed, often linked to the activation of caspases and modulation of apoptosis-related proteins. mdpi.comnih.gov One study on pyrazolo[4,3-e]tetrazolo[1,5-b] capes.gov.brnih.govnih.govtriazine derivatives did confirm the triggering of autophagy through the inhibition of mTOR. nih.gov However, it is crucial to note that these findings pertain to a different, albeit related, heterocyclic core.
Structure-Activity Relationship (SAR) Studies for Optimized In Vitro Biological Profiles
Comprehensive Structure-Activity Relationship (SAR) studies focusing on the pyrido[4,3-e] capes.gov.brnih.govnih.govtriazin-8(7H)-one scaffold are not detailed in the available literature. For meaningful SAR analysis, a series of analogues with systematic variations in substituents and their positions would need to be synthesized and biologically evaluated, and such a focused study on this specific scaffold does not appear to have been published.
Information regarding the impact of substituent variation on the biological activity of pyrido[4,3-e] capes.gov.brnih.govnih.govtriazin-8(7H)-one analogues is not available.
There is no available data on the effects of positional isomerism on the molecular interactions of pyrido[4,3-e] capes.gov.brnih.govnih.govtriazin-8(7H)-one derivatives.
Development of Pyrido[4,3-e]capes.gov.brnih.govnih.govtriazin-8(7H)-one Derivatives as Molecular Probes
The development and use of pyrido[4,3-e] capes.gov.brnih.govnih.govtriazin-8(7H)-one derivatives as molecular probes for target engagement and validation have not been reported in the surveyed scientific literature.
Future Perspectives and Emerging Research Directions for Pyrido 4,3 E 1 2 3 Triazin 8 7h One Chemistry
Exploration of Underexplored Reactivity and Synthetic Routes
The development of novel and efficient synthetic routes to the pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one core is fundamental to unlocking its full potential. Current synthetic strategies for related pyridotriazine systems often involve multi-step sequences, and the exploration of more convergent and atom-economical methods is a key area for future research.
One promising approach is the application of domino, or cascade, reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and sustainability. For instance, a one-pot [4+2] domino annulation has been successfully employed for the synthesis of other 1,2,4-triazine (B1199460) derivatives and could be adapted for the construction of the pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one scaffold. rsc.org
Furthermore, the reactivity of the pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one nucleus itself remains largely uncharted territory. Systematic studies of its electrophilic and nucleophilic substitution patterns are needed to understand the regioselectivity of its reactions and to enable the synthesis of a diverse library of derivatives. The presence of both a pyridine (B92270) and a triazinone ring suggests a rich and complex reactivity profile that could be exploited for the introduction of various functional groups.
| Potential Synthetic Strategies | Description | Key Advantages |
| Domino Annulation | A multi-step reaction sequence where subsequent reactions occur without the need for isolating intermediates. | Increased efficiency, reduced waste, and simplified purification. |
| Cross-Coupling Reactions | The use of metal catalysts to form new carbon-carbon and carbon-heteroatom bonds. | Versatility in introducing a wide range of substituents. |
| C-H Activation | The direct functionalization of carbon-hydrogen bonds. | Atom economy and the ability to modify the core structure in a late-stage fashion. |
Rational Design of Highly Selective Molecular Probes and Tool Compounds
The development of highly selective molecular probes is crucial for dissecting complex biological processes. The pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one scaffold, with its rigid tricyclic structure and multiple sites for functionalization, represents an attractive starting point for the design of such probes.
Rational design strategies, aided by computational modeling and a deep understanding of target-ligand interactions, can guide the synthesis of probes with high affinity and selectivity for specific biological targets. For example, derivatives of the related pyrido[4,3-e] nih.govresearchgate.netuni.lutriazolo[4,3-a]pyrazine system have been identified as potent and selective inhibitors of phosphodiesterase 2 (PDE2), a key enzyme in cyclic nucleotide signaling. nih.gov This suggests that the pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one core could also serve as a scaffold for the development of inhibitors for other enzymes, such as kinases or proteases.
The incorporation of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, onto the pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one scaffold would enable the visualization and tracking of these probes within cells and organisms, providing valuable insights into their mechanism of action and target engagement.
| Probe Design Consideration | Rationale | Example Application |
| Target Selectivity | Modification of substituents to optimize interactions with the target protein's binding site. | Development of kinase inhibitors with minimal off-target effects. |
| Physicochemical Properties | Tuning of lipophilicity and solubility to ensure cell permeability and appropriate biodistribution. | Creation of brain-penetrant probes for neuroimaging. |
| Reporter Group Conjugation | Attachment of a detectable label for visualization and quantification. | Fluorescently labeled probes for use in high-content screening. |
Application in Chemical Biology and Target Validation
Chemical biology relies on the use of small molecules to perturb and study biological systems. The pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one scaffold has the potential to be a valuable addition to the chemical biologist's toolbox. The development of a library of derivatives with diverse substitution patterns would allow for the systematic exploration of their biological activities.
One key application of such a library would be in target identification and validation. By screening these compounds against a panel of cell lines or in phenotypic assays, it may be possible to identify novel biological targets or pathways that are modulated by this chemotype. Subsequent studies, using techniques such as affinity chromatography or photo-affinity labeling, could then be employed to identify the specific protein targets of the active compounds.
Furthermore, the development of "bump-hole" strategies, where a target protein is engineered to accommodate a specifically designed inhibitor, could be applied to the pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one scaffold. This would provide a powerful tool for the unambiguous validation of drug targets in a cellular context.
Integration with Advanced Screening Technologies
The discovery of new bioactive compounds based on the pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one scaffold will be greatly accelerated by the use of advanced screening technologies. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds in a variety of assays, and the development of a diverse library of pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one derivatives would be well-suited for such a screening campaign.
In addition to traditional HTS, other advanced screening methods could also be employed. For example, DNA-encoded library technology (DELT) allows for the synthesis and screening of massive libraries of compounds, and the development of a DNA-compatible synthesis of the pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one core would enable its inclusion in such libraries.
Furthermore, the use of high-content screening (HCS), which combines automated microscopy with sophisticated image analysis, would allow for the multiparametric profiling of the effects of pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one derivatives on cellular morphology and function. This would provide a rich dataset that could be used to identify compounds with specific and desirable biological activities.
| Screening Technology | Description | Potential Application for Pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one |
| High-Throughput Screening (HTS) | Automated screening of large compound libraries in biochemical or cell-based assays. | Identification of initial hits for a variety of biological targets. |
| DNA-Encoded Library Technology (DELT) | Synthesis and screening of vast libraries of DNA-tagged compounds. | Discovery of novel binders to challenging protein targets. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to assess multiple cellular parameters. | Phenotypic screening to identify compounds that induce specific cellular changes. |
Development of Novel Functional Materials Based on the Scaffold
The unique electronic and photophysical properties of heterocyclic compounds make them attractive building blocks for the development of novel functional materials. The pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one scaffold, with its extended π-system and potential for substitution, is a promising candidate for such applications.
For example, the incorporation of electron-donating and electron-accepting groups onto the scaffold could lead to the development of new organic light-emitting diode (OLED) materials with tunable emission properties. Similarly, the self-assembly of pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one derivatives could be exploited to create novel liquid crystalline materials or organic semiconductors.
Another potential application is in the field of sensing. The fluorescence of pyrido[4,3-e] nih.govresearchgate.netuni.lutriazin-8(7H)-one derivatives could be designed to be sensitive to the presence of specific analytes, such as metal ions or reactive oxygen species, leading to the development of new chemosensors.
Q & A
Q. How is structural characterization performed for pyrido-triazinone derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent orientation. For example, the integration of aromatic protons and coupling constants in ¹H NMR can distinguish between isomers, while ¹³C NMR identifies carbonyl (C=O) and heterocyclic carbons. Mass spectrometry (MS) and X-ray crystallography are used to validate molecular weight and three-dimensional packing, particularly for sulfur-containing derivatives (e.g., thiadiazine 1,1-dioxides) .
Q. What solvents and reaction conditions optimize cyclization yields?
- Methodological Answer : Polar aprotic solvents (e.g., 1,4-dioxane) with reflux temperatures (80–120°C) enhance cyclization efficiency. Acidic conditions (e.g., acetic acid) promote hydrazine cyclization, while basic media (e.g., NaHCO₃) are preferred for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at specific positions . Reaction times typically range from 2–4 hours for small-scale syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


